BenchChemオンラインストアへようこそ!

Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy-, (S)-

Pharmacokinetics Enantioselectivity Tissue Distribution

The compound Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy-, (S)- (CAS 145555-03-9), also designated AL-3803 or (-)-AL03152, is the (S)-enantiomer of a chiral spirohydantoin aldose reductase inhibitor (ARI). It belongs to the fluorene class of organic compounds and is structurally characterized by a spiro junction between a 2,7-difluoro-4-methoxy-substituted fluorene and an imidazolidine-2',5'-dione ring.

Molecular Formula C16H10F2N2O3
Molecular Weight 316.26 g/mol
CAS No. 145555-03-9
Cat. No. B1666756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSpiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy-, (S)-
CAS145555-03-9
SynonymsAL-3803;  AL 3803;  AL3803;  (-)-AL03152; 
Molecular FormulaC16H10F2N2O3
Molecular Weight316.26 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC2=C1C3=C(C24C(=O)NC(=O)N4)C=C(C=C3)F)F
InChIInChI=1S/C16H10F2N2O3/c1-23-12-6-8(18)5-11-13(12)9-3-2-7(17)4-10(9)16(11)14(21)19-15(22)20-16/h2-6H,1H3,(H2,19,20,21,22)/t16-/m0/s1
InChIKeyFYDPXVSFSSBHGW-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy-, (S)- (CAS 145555-03-9): Identity and Pharmacological Class


The compound Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy-, (S)- (CAS 145555-03-9), also designated AL-3803 or (-)-AL03152, is the (S)-enantiomer of a chiral spirohydantoin aldose reductase inhibitor (ARI). It belongs to the fluorene class of organic compounds and is structurally characterized by a spiro junction between a 2,7-difluoro-4-methoxy-substituted fluorene and an imidazolidine-2',5'-dione ring . The compound functions by inhibiting aldose reductase, the rate-limiting enzyme of the polyol pathway that converts glucose to sorbitol, a mechanism implicated in the pathogenesis of diabetic complications including cataract, retinopathy, neuropathy, and nephropathy [1].

Why Substituting AL-3803 (CAS 145555-03-9) with Its Racemate or the R-Enantiomer Is Not Equivalent


Although the (R)- and (S)-enantiomers of this spirohydantoin series exhibit equivalent in vitro inhibitory potency against rat lens aldose reductase, they display markedly divergent pharmacokinetic profiles in vivo [1]. The (S)-enantiomer (AL-3803) demonstrates a threefold lower volume of distribution and a shorter terminal half-life compared to the (R)-enantiomer, while the (R)-enantiomer exhibits persistent tissue binding that prolongs its elimination phase [1]. Consequently, generic substitution of AL-3803 with the racemic mixture (AL-3152) or the (R)-enantiomer (AL-3802) would introduce uncontrolled pharmacokinetic variables that could alter tissue exposure, duration of action, and off-target distribution—critical parameters for both preclinical research reproducibility and potential therapeutic development [1].

Quantitative Differentiation Evidence for AL-3803 (CAS 145555-03-9) vs. Closest Analogs


Enantiomer-Specific Volume of Distribution: AL-3803 (S) vs. AL-3802 (R)

In a direct head-to-head pharmacokinetic study in Sprague-Dawley rats, the (S)-enantiomer AL-3803 exhibited a threefold lower steady-state volume of distribution (Vss) than the (R)-enantiomer AL-3802 [1]. This stereoselectivity in Vss could not be entirely explained by the slight difference in serum protein binding between the two isomers [1].

Pharmacokinetics Enantioselectivity Tissue Distribution

Differential Terminal Elimination Kinetics: Absence of Persistent Tissue Binding Phase in AL-3803 (S)

Only the (R)-isomer AL-3802 exhibited a persistent terminal elimination phase, consistent with more extensive tissue binding than the (S)-isomer AL-3803 [1]. Intrinsic clearance (Clint) was substantially greater for the S-enantiomer than for the R-enantiomer, although total clearance values were similar [1].

Drug Clearance Half-Life Tissue Binding

In Vitro Potency Ranking in Human Ocular Tissues: AL-3152 (Racemate Containing AL-3803) vs. AL-1576 and Sorbinil

In a comparative study of aldose reductase inhibitors in human lens epithelium (HLE) and human retinal pigment epithelium (HRPE) cultures, AL-3152 (the racemate containing the AL-3803 S-enantiomer) demonstrated greater potency than AL-1576 (imirestat) and sorbinil [1]. The rank order of ED50 values for inhibition of galactitol formation was AL-4114 > AL-3152 > AL-1576 > tolrestat > statil > sorbinil [1]. This human tissue-based ranking provides cross-study support for superior potency compared to clinically investigated comparators.

Aldose Reductase Inhibition Human Lens Epithelium ED50

In Vivo Prevention of Diabetic Retinopathy in the Galactose-Fed Rat Model

In a long-term prevention study, AL-3152 administered at approximately 14 mg/kg/day from the onset of galactose feeding significantly ameliorated retinal microangiopathies in Sprague-Dawley rats, including reductions in capillary basement membrane thickening, capillary density, and dilated channels compared to untreated galactose-fed controls (P < 0.05) [1]. Intervention after 6 months of established galactosemia showed partial amelioration at 18 months but no statistically significant benefit at the 24-month endpoint, underscoring the importance of early and sustained aldose reductase inhibition [1].

Diabetic Retinopathy In Vivo Efficacy Galactose-Fed Rat

Synthesis of Enantiomerically Pure AL-3803 via Patented Chiral Resolution Pathway

The enantiomerically pure (S)-form (AL-3803) cannot be obtained via conventional resolution methods such as brucine resolution or asymmetric synthesis applied successfully to other spirohydantoins [1]. US Patent 5,151,544 describes a dedicated five-step process from 2,7-difluoro-4-methoxyfluorenone that includes chiral resolution of intermediate amino acid esters to yield both (R)- and (S)-enantiomers in enantiomerically pure form [1]. This process specificity underscores that the target (S)-enantiomer is not a trivial derivative but requires a defined synthetic route that differentiates it from more readily accessible racemic material.

Chiral Synthesis Enantiomeric Purity Process Chemistry

Optimal Research and Procurement Application Scenarios for AL-3803 (CAS 145555-03-9)


Stereoselective Pharmacokinetic Profiling in Preclinical Diabetic Complication Models

When designing rodent or other mammalian models of diabetic cataract, retinopathy, or neuropathy that require precise control over drug exposure and tissue distribution, AL-3803 is the preferred enantiomer. Its threefold lower volume of distribution and absence of a persistent tissue-binding terminal elimination phase, relative to the R-enantiomer AL-3802, enable cleaner pharmacokinetic interpretation and reduced carryover effects in chronic dosing studies [1].

Human-Relevant Ocular Tissue Aldose Reductase Inhibition Assays

For in vitro screening campaigns using human lens epithelium (HLE) or human retinal pigment epithelium (HRPE) cells, AL-3803—as the active (S)-component of AL-3152—provides a potency benchmark that has been shown to surpass AL-1576 (imirestat) and sorbinil in the same assay systems [2]. Its established ED50 ranking in these disease-relevant human cell types makes it a suitable reference inhibitor for comparative pharmacology studies.

Early-Intervention Diabetic Retinopathy Efficacy Studies

Investigators modeling the prevention of diabetic retinal microangiopathies should consider AL-3803 based on the in vivo evidence that AL-3152, administered from disease onset, significantly prevents capillary basement membrane thickening, capillary density increases, and channel dilation in the galactose-fed rat model over 24 months [3]. The compound is particularly suited to studies where early and sustained aldose reductase inhibition is the experimental objective.

Enantiomer-Specific Structure-Activity Relationship (SAR) Libraries

For medicinal chemistry programs exploring spirohydantoin aldose reductase inhibitors, AL-3803 serves as a defined (S)-enantiomer building block. Because standard chiral resolution methods fail for the 2,7-difluoro-4-methoxy substitution pattern, procurement of authentic AL-3803 synthesized via the patented route ensures consistent enantiomeric purity for SAR comparisons that cannot rely on racemic material [4].

Quote Request

Request a Quote for Spiro(9H-fluorene-9,4'-imidazolidine)-2',5'-dione, 2,7-difluoro-4-methoxy-, (S)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.